5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole
Overview
Description
5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a chloromethyl group and a 4-chlorophenyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of sodium azide with an appropriate nitrile compound under acidic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction, where formaldehyde and hydrochloric acid are used as reagents.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable 4-chlorophenyl halide reacts with the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole can undergo various types of chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid group.
Reduction: The nitrogens in the tetrazole ring can be reduced under specific conditions.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of 5-(carboxymethyl)-1-(4-chlorophenyl)-1H-tetrazole.
Reduction: Formation of partially or fully reduced tetrazole derivatives.
Substitution: Formation of various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(chloromethyl)-2-(4-chlorophenyl)pyrimidine
- 4-chlorophenylacetic acid
- 4-chlorophenyl chloroformate
Uniqueness
5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole is unique due to the presence of both a chloromethyl group and a 4-chlorophenyl group attached to the tetrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The tetrazole ring itself is a versatile scaffold that can be modified to enhance its properties for specific applications.
Properties
IUPAC Name |
5-(chloromethyl)-1-(4-chlorophenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-5-8-11-12-13-14(8)7-3-1-6(10)2-4-7/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJJROXYRARSPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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